![molecular formula C26H28N4O3 B2627625 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 941933-99-9](/img/no-structure.png)

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

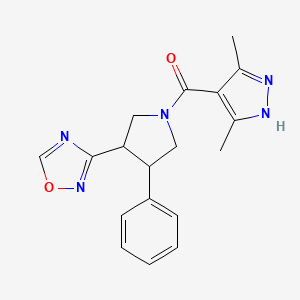

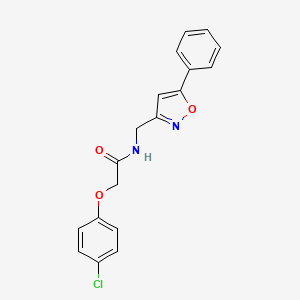

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide:

Antiviral Applications

This compound has shown potential as an antiviral agent, particularly against Hepatitis B virus (HBV). It acts as a core protein allosteric modulator (CpAM), which can inhibit the replication of nucleoside-resistant HBV variants. This makes it a promising candidate for developing new antiviral therapies .

Anticancer Research

In the field of oncology, this compound has been investigated for its anticancer properties. Its unique structure allows it to interfere with specific signaling pathways involved in cancer cell proliferation and survival. Research has focused on its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment .

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory effects. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .

Antibacterial Applications

The compound has demonstrated antibacterial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting bacterial enzymes. This makes it a promising candidate for developing new antibiotics, especially against antibiotic-resistant bacteria .

Antifungal Research

In addition to its antibacterial properties, the compound has shown efficacy against various fungal pathogens. It can inhibit fungal growth by interfering with cell membrane integrity and function. This application is particularly relevant in the development of antifungal treatments for infections caused by resistant fungal strains .

Cardioprotective Effects

Studies have explored the cardioprotective potential of this compound. It can reduce oxidative stress and inflammation in cardiac tissues, protecting against ischemia-reperfusion injury. This makes it a potential candidate for developing treatments for cardiovascular diseases .

Antioxidant Properties

The compound has been found to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cells. This property is beneficial in preventing and treating diseases associated with oxidative stress, such as diabetes and atherosclerosis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-butoxyaniline and 2,3-dichloropyrazine. The second intermediate is N-(2,3-dimethylphenyl)acetamide, which is synthesized from 2,3-dimethylaniline and acetic anhydride. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2,3-dichloropyrazine", "2,3-dimethylaniline", "acetic anhydride", "EDCI/HOBt coupling reagents" ], "Reaction": [ "Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine: 4-butoxyaniline is reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate to form the intermediate 2-(4-butoxyphenyl)-4-chloropyrazolo[1,5-a]pyrazine. This intermediate is then treated with ammonia to form the final intermediate 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Synthesis of N-(2,3-dimethylphenyl)acetamide: 2,3-dimethylaniline is reacted with acetic anhydride in the presence of a base such as sodium acetate to form N-(2,3-dimethylphenyl)acetamide.", "Coupling of intermediates: The two intermediates, 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and N-(2,3-dimethylphenyl)acetamide, are coupled using EDCI/HOBt coupling reagents in the presence of a base such as triethylamine to form the final product 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide." ] } | |

CAS-Nummer |

941933-99-9 |

Produktname |

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide |

Molekularformel |

C26H28N4O3 |

Molekulargewicht |

444.535 |

IUPAC-Name |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C26H28N4O3/c1-4-5-15-33-21-11-9-20(10-12-21)23-16-24-26(32)29(13-14-30(24)28-23)17-25(31)27-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,27,31) |

InChI-Schlüssel |

PPTOUGXWTDSVCV-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2627548.png)

![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)

![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)

![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)

![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)